Regioisomeric Amine Positioning
The compound (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine features a primary amine substituent at the 2-position of the oxazole ring. This is a key point of differentiation from its close regioisomer, (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine, which has the amine at the 5-position. While both share the same molecular formula and exact mass, the different substitution pattern creates a distinct molecular structure with a unique spatial and electronic profile . This difference is critical for structure-activity relationship (SAR) studies, as the specific position of the amine dictates the geometry of key interactions with biological targets and influences the compound's overall reactivity as a chemical building block.
| Evidence Dimension | Regioisomerism and Molecular Geometry |
|---|---|
| Target Compound Data | Amine group at oxazole 2-position; Molecular Weight: 188.23 g/mol |
| Comparator Or Baseline | (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine: Amine group at oxazole 5-position; Molecular Weight: 188.23 g/mol |
| Quantified Difference | Structural regioisomers; different 3D conformations and electronic distributions |
| Conditions | Theoretical and structural comparison based on chemical structure |
Why This Matters
The position of the reactive amine dictates the compound's utility as a synthetic building block and its 3D pharmacophore in biological assays, making the two regioisomers non-interchangeable.
